An In-depth Technical Guide to 4-bromo-1H-pyrrolo[2,3-b]pyridine: A Foundational Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-bromo-1H-pyrrolo[2,3-b]pyridine: A Foundational Scaffold in Medicinal Chemistry
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-bromo-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery. While the specific derivative, 4-bromo-1H-pyrrolo[2,3-b]pyridin-6-ol, is not extensively characterized in current scientific literature, this guide focuses on the well-documented parent compound. The principles of reactivity and synthetic utility discussed herein offer a foundational understanding for the potential future investigation of its hydroxylated analogue. This document delves into the structural characteristics, spectroscopic data, and safety considerations of 4-bromo-1H-pyrrolo[2,3-b]pyridine, and explores its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and mechanistic insights are provided to support researchers in leveraging this versatile scaffold in their own discovery programs.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its structure, being a bioisostere of indole and purine, allows it to mimic these endogenous molecules and interact with a wide range of biological targets.[1] The strategic placement of a nitrogen atom in the six-membered ring can modulate the compound's physicochemical properties, such as hydrogen bonding capacity and solubility, enhancing its drug-like characteristics.[1]
The introduction of a bromine atom at the 4-position of the 7-azaindole core, yielding 4-bromo-1H-pyrrolo[2,3-b]pyridine, provides a versatile synthetic handle for further molecular elaboration.[3] This halogenated derivative is a crucial intermediate in the synthesis of a multitude of biologically active compounds, including potent inhibitors of various kinases.[3] While direct literature on the 6-hydroxy derivative is scarce, understanding the chemistry of the 4-bromo precursor is the logical first step for any research program aimed at exploring such novel analogues.
Physicochemical and Structural Properties
4-Bromo-1H-pyrrolo[2,3-b]pyridine is a stable, solid compound at room temperature, typically appearing as a white to light yellow powder.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂ | PubChem[5] |
| Molecular Weight | 197.03 g/mol | PubChem[5] |
| CAS Number | 348640-06-2 | Sigma-Aldrich |
| Appearance | White to light yellow solid | TCI Chemicals[4] |
| Melting Point | 177-183 °C | Sigma-Aldrich, TCI Chemicals[4] |
| Solubility | Moderately soluble in common organic solvents | ChemicalBook[3] |
The structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine, with its fused pyrrole and pyridine rings, presents distinct reactive sites. The bromine atom at the C4 position is particularly amenable to a variety of cross-coupling reactions, making it an ideal point for introducing molecular diversity.
Figure 1: Chemical structure of 4-bromo-1H-pyrrolo[2,3-b]pyridine.
Synthesis and Reactivity
The synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine can be achieved from the parent 7-azaindole. A common synthetic route involves the oxidation of 7-azaindole to its N-oxide, followed by bromination.[6]
Figure 2: General synthetic workflow for 4-bromo-1H-pyrrolo[2,3-b]pyridine.
The reactivity of 4-bromo-1H-pyrrolo[2,3-b]pyridine is dominated by the chemistry of the C-Br bond. This site is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of aryl, heteroaryl, and amino substituents at the 4-position, providing a powerful tool for generating diverse chemical libraries for drug screening.
Applications in Drug Discovery
The 4-bromo-1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. Its derivatives have shown potent inhibitory activity against a range of protein kinases.[7]
4.1. Kinase Inhibition
Abnormal kinase activity is a hallmark of many cancers, making kinases attractive targets for drug development. The 7-azaindole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The substituent at the 4-position, introduced via the bromo-intermediate, can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of several important kinases, including:
-
Fibroblast Growth Factor Receptor (FGFR): Dysregulation of the FGFR signaling pathway is implicated in various cancers. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors, demonstrating the utility of this scaffold in targeting this important kinase family.[7][8]
-
Phosphodiesterase 4B (PDE4B): This enzyme is a target for inflammatory and neurological diseases. Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective PDE4B inhibitors.[9]
Figure 3: Conceptual diagram of kinase inhibition by 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives.
Experimental Protocols
The following is a representative, generalized protocol for a Suzuki cross-coupling reaction using 4-bromo-1H-pyrrolo[2,3-b]pyridine. Researchers should optimize conditions for their specific substrates.
Suzuki Cross-Coupling of 4-bromo-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and ethanol.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-substituted-1H-pyrrolo[2,3-b]pyridine.
Safety and Handling
4-Bromo-1H-pyrrolo[2,3-b]pyridine is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage.[5] It may also cause respiratory irritation.[5]
Recommended Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
4-Bromo-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block in medicinal chemistry. Its strategic bromination provides a key entry point for the synthesis of diverse libraries of compounds with significant therapeutic potential, particularly as kinase inhibitors. While the specific properties of the 6-hydroxy derivative remain to be fully elucidated, the foundational chemistry of the 4-bromo parent compound, as detailed in this guide, provides a robust starting point for future research and development in this promising area of drug discovery.
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